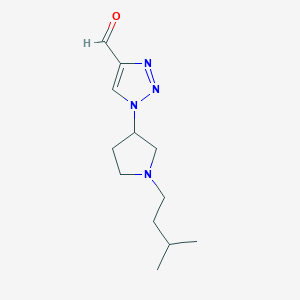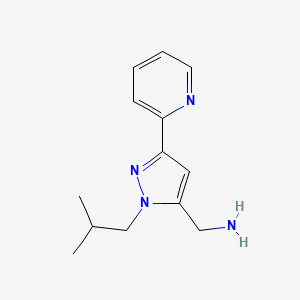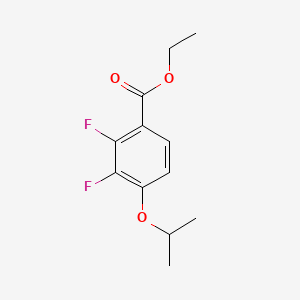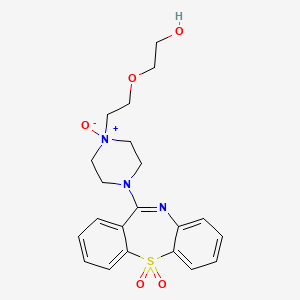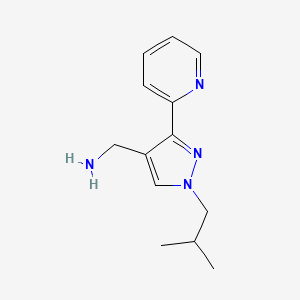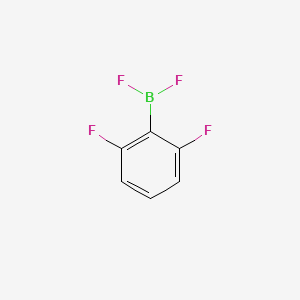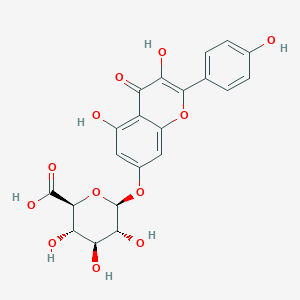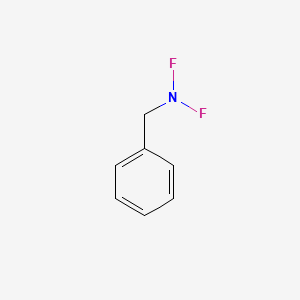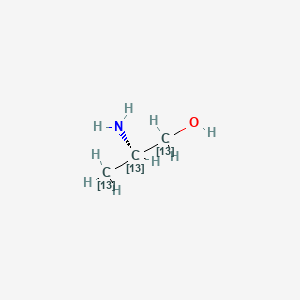
(2S)-2-amino(1,2,3-13C3)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino(1,2,3-13C3)propan-1-ol is a chiral amino alcohol with isotopically labeled carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3-13C3)propan-1-ol typically involves the use of isotopically labeled starting materials. One common method is the reduction of isotopically labeled amino acids or their derivatives. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2S)-2-amino(1,2,3-13C3)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(2S)-2-amino(1,2,3-13C3)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-amino(1,2,3-13C3)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes, influencing metabolic processes. The isotopic labeling allows for detailed studies of its behavior and interactions at the molecular level.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-1-propanol
- (2S)-2-amino-2-methyl-1-propanol
- (2S)-2-amino-3-methyl-1-butanol
Uniqueness
The uniqueness of (2S)-2-amino(1,2,3-13C3)propan-1-ol lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways. This makes it a powerful tool in research applications where tracing and detailed analysis are required.
特性
分子式 |
C3H9NO |
|---|---|
分子量 |
78.088 g/mol |
IUPAC名 |
(2S)-2-amino(1,2,3-13C3)propan-1-ol |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1+1,2+1,3+1 |
InChIキー |
BKMMTJMQCTUHRP-BQPNHLMHSA-N |
異性体SMILES |
[13CH3][13C@@H]([13CH2]O)N |
正規SMILES |
CC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
